molecular formula C24H22N2O4S2 B2673389 N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-63-0

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2673389
CAS RN: 941908-63-0
M. Wt: 466.57
InChI Key: BDGKAEYUEFIDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound. It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications . Benzothiazole and its derivatives have been used in various fields, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention due to their wide range of applications . For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The synthesis of such compounds was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex. For instance, a related compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2, has a monoclinic crystal structure .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The title compound was synthesized as described above; yield 65%, 1H NMR (DMSO-d6, 500 MHz): δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H); 13C NMR (DMSO-d6, 125 MHz): 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4; MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, a related compound, 1-Phenyl- N -(benzothiazol-2-yl)methanimine, has a yield of 96% and a melting point of >350°C .

Scientific Research Applications

Anticancer Activity

Compounds with a benzothiazole core have been found to exhibit anticancer activity . For instance, a flurbiprofen derivative was synthesized by a reaction between benzo[d]thiazol-2-amine and flurbiprofen, which was fully analyzed and characterized . This suggests that our compound could potentially be used in the development of new anticancer drugs.

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties . Therefore, “N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methoxybenzenesulfonyl)propanamide” could potentially be used in the development of new antimicrobial agents.

Antifungal Activity

In addition to their antimicrobial properties, benzothiazole derivatives have also been found to exhibit antifungal activity . This suggests another potential application for our compound in the development of antifungal drugs.

Antiviral Activity

Benzothiazole derivatives have been found to possess antiviral properties . This suggests that our compound could potentially be used in the development of new antiviral drugs.

Neuroprotective Activity

Compounds with a benzothiazole core have been found to exhibit neuroprotective action . This suggests that “N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methoxybenzenesulfonyl)propanamide” could potentially be used in the treatment of neurodegenerative diseases.

Anticonvulsant Activity

Benzothiazole derivatives have been reported to possess anticonvulsant properties . Therefore, our compound could potentially be used in the development of new anticonvulsant drugs.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its application. For instance, some benzothiazole derivatives have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. Some benzothiazole derivatives have shown potent antibacterial activity, which could potentially be harmful if not handled properly .

Future Directions

Benzothiazole derivatives represent a promising area of research due to their wide range of applications. Future research could focus on further exploring the antibacterial activity of these compounds, as well as their potential applications in other areas .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-19-11-13-20(14-12-19)32(28,29)16-15-23(27)26(17-18-7-3-2-4-8-18)24-25-21-9-5-6-10-22(21)31-24/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGKAEYUEFIDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.